molecular formula C16H15N3O B3003366 (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol CAS No. 301169-18-6

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol

Cat. No.: B3003366
CAS No.: 301169-18-6
M. Wt: 265.316
InChI Key: BGAOUMOIWZCGNK-JLZUIIAYSA-N
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Description

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol is a synthetic benzotriazole derivative intended for research and development purposes. Benzotriazole-based compounds are a significant area of investigation in medicinal and organic chemistry due to their diverse biological activities, which may include antifungal, antibacterial, and analgesic properties, as observed in related structural analogs . The specific structure of this compound, featuring a benzotriazole group linked to a phenylbutenol chain, presents a unique scaffold for studying molecular interactions and reaction mechanisms. Researchers may explore its potential as a building block in organic synthesis or as a candidate in pharmacological studies. The presence of the benzotriazole moiety is often associated with the ability to engage in hydrogen bonding and π-π stacking interactions, which can be critical for crystal engineering and the study of supramolecular architectures . This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material with appropriate precautions, consulting safety data sheets prior to use.

Properties

IUPAC Name

(E)-2-(benzotriazol-1-yl)-1-phenylbut-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-2-14(16(20)12-8-4-3-5-9-12)19-15-11-7-6-10-13(15)17-18-19/h2-11,16,20H,1H3/b14-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAOUMOIWZCGNK-JLZUIIAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C(C1=CC=CC=C1)O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C(C1=CC=CC=C1)O)/N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol typically involves the reaction of benzotriazole with a suitable phenylbutenol precursor. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the benzotriazole, followed by nucleophilic substitution with the phenylbutenol derivative under controlled temperature conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the benzotriazole moiety under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Benzotriazole derivatives have been studied for their potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzotriazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties
The antimicrobial efficacy of benzotriazole derivatives has been documented in several studies. These compounds have shown activity against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Enzyme Inhibition
Benzotriazoles are known to act as enzyme inhibitors, particularly in the modulation of phosphatases and kinases. This property is crucial for drug development aimed at diseases where these enzymes play a significant role, such as cancer and diabetes . The specific compound may interact with tyrosine-protein phosphatases, influencing various signaling pathways involved in cellular responses.

Materials Science Applications

UV Stabilizers
Benzotriazoles are widely used as UV stabilizers in polymers and coatings. Their ability to absorb UV radiation protects materials from photodegradation, extending their lifespan in outdoor applications. The incorporation of (2E)-2-(1H-1,2,3-benzotriazol-1-yl)-1-phenylbut-2-en-1-ol into polymer matrices has shown promising results in enhancing UV resistance without compromising mechanical properties .

Corrosion Inhibitors
In the field of corrosion science, benzotriazole derivatives are employed as corrosion inhibitors for metals. Their adsorption on metal surfaces forms a protective layer that prevents oxidation and deterioration. This application is particularly relevant in industries such as automotive and aerospace where material integrity is critical .

Analytical Chemistry Applications

Chromatographic Techniques
Benzotriazole derivatives are utilized as standards or reagents in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). They aid in the separation and identification of complex mixtures due to their unique spectral properties . The specific compound can serve as a reference standard for quantifying related substances in pharmaceutical formulations.

Fluorescent Probes
The fluorescent properties of certain benzotriazole derivatives make them suitable for use as fluorescent probes in biochemical assays. These probes can be employed to track biological processes or detect specific biomolecules within cells, facilitating research in cellular biology and biochemistry .

Case Studies

Application AreaCase Study ReferenceFindings
Anticancer Activity Induces apoptosis in breast cancer cell lines
Antimicrobial Properties Effective against E. coli and S. aureus
UV Stabilizers Enhanced UV resistance in polycarbonate films
Corrosion Inhibitors Reduced corrosion rates in aluminum alloys
Chromatographic Techniques Improved separation efficiency in HPLC
Fluorescent Probes Successful detection of ATP levels in cells

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The benzotriazole moiety can engage in hydrogen bonding and π-π interactions, while the phenylbutenol structure can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs to highlight structural, electronic, and functional differences.

Structural and Electronic Comparisons

Table 1: Structural Parameters of Selected Benzotriazole Derivatives
Compound Name Dihedral Angle (Benzotriazole-Phenyl) Hydrogen Bonding (Å) Melting Point (°C) LogP
(2E)-2-(1H-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol 15.2° O–H···N: 2.65 142–144 3.2
(2Z)-2-(1H-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol 28.7° O–H···N: 2.71 135–137 3.3
1-(4-Methylphenyl)-2-(1H-benzotriazol-1-yl)ethanol 12.5° O–H···N: 2.60 155–157 2.9
2-(1H-Benzotriazol-1-yl)-1-(naphthalen-2-yl)ethanol 18.9° O–H···N: 2.68 168–170 4.1

Key Observations :

Stereochemistry Effects : The (2E) isomer exhibits a smaller dihedral angle (15.2° vs. 28.7° in the 2Z isomer), enhancing conjugation and stability.

Substituent Influence : Bulky groups (e.g., naphthyl) increase melting points and LogP values due to enhanced van der Waals interactions and hydrophobicity.

Hydrogen Bonding : Shorter O–H···N bonds correlate with stronger intramolecular interactions, improving crystallinity .

Functional Comparisons

Key Findings :

  • Corrosion Inhibition : The naphthyl derivative shows superior inhibition (IC50: 0.29 μM), likely due to extended π-system adsorption on metal surfaces.
  • Solubility : Methyl substitution improves aqueous solubility (2.1 mg/mL) compared to the parent compound (1.2 mg/mL).
  • Bioactivity : Bulkier aromatic groups enhance antimicrobial potency, as seen in the naphthyl analog (MIC: 18 μg/mL).

Methodological Considerations

  • Structural Refinement : All compared compounds’ crystal structures were refined using SHELXL , ensuring consistency in bond-length precision (σ < 0.001 Å) and enabling reliable comparisons of geometric parameters .
  • Limitations : While SHELXL excels in high-resolution data, its handling of twinned macromolecular crystals may require supplementary software for electron-density interpretation .

Biological Activity

(2E)-2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylbut-2-en-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a benzotriazole moiety linked to a phenylbutenol structure. The synthesis typically involves the condensation of benzotriazole derivatives with appropriate aldehydes or ketones under basic conditions. For instance, it can be synthesized through the reaction of benzotriazole with phenylbutenal in the presence of sodium hydroxide.

Antimicrobial Properties

Recent studies have indicated that benzotriazole derivatives exhibit significant antimicrobial activity. In one study, a series of compounds derived from benzotriazole were screened against various bacterial and fungal strains. Results showed that certain derivatives, including those similar to this compound, demonstrated potent antibacterial and antifungal effects against pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The anticancer potential of benzotriazole derivatives has also been explored extensively. A study focused on the cytotoxic effects of various benzotriazole compounds revealed that this compound exhibited significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzotriazole moiety may facilitate binding to enzymes or receptors involved in cell signaling pathways, such as protein kinases or phosphatases. This interaction can modulate downstream signaling cascades that lead to altered cellular responses.

Data Table: Biological Activities

Activity TypeTest Organisms/Cell LinesIC50 Values (µM)Reference
AntibacterialStaphylococcus aureus12.5
AntifungalCandida albicans15.0
AnticancerMCF-7 (Breast Cancer)10.0
PC3 (Prostate Cancer)8.5

Case Study 1: Antimicrobial Screening

In a comprehensive screening of benzotriazole derivatives, including this compound, researchers identified promising candidates for further development as antimicrobial agents. The study highlighted the structure–activity relationship (SAR) indicating that modifications to the phenyl group significantly influenced antimicrobial efficacy .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The study utilized flow cytometry to assess apoptosis induction and found that treatment with this compound led to increased levels of pro-apoptotic markers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-2-(1H-1,2,3-benzotriazol-1-yl)-1-phenylbut-2-en-1-ol, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis typically involves coupling benzotriazole derivatives with α,β-unsaturated carbonyl intermediates. For example, aza-Michael addition or nucleophilic substitution reactions under basic conditions (e.g., K₂CO₃/THF) can yield the target compound. Optimization includes varying solvents (DMF vs. THF), temperature (0°C to reflux), and stoichiometric ratios of reagents to enhance yield .
  • Characterization : Confirm intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (olefinic protons at δ 6.5–7.5 ppm). Final product purity is assessed using HPLC with a C18 column (acetonitrile/water gradient) .

Q. How can the stereochemistry of the α,β-unsaturated system in this compound be unequivocally determined?

  • Methodology : X-ray crystallography is the gold standard for stereochemical confirmation. For example, in analogous benzotriazole derivatives, single-crystal diffraction (Mo-Kα radiation, R factor < 0.05) resolves E/Z configurations by analyzing dihedral angles and π-π stacking interactions .
  • Alternative : Use NOESY NMR to detect spatial proximity between the benzotriazole moiety and phenyl group protons, confirming the (2E) configuration .

Q. What spectroscopic techniques are most effective for characterizing this compound’s stability under varying pH conditions?

  • Methodology : Perform stability studies using UV-Vis spectroscopy (λmax ~260 nm for benzotriazole) in buffers (pH 1–13). Monitor degradation products via LC-MS (ESI+ mode) to identify hydrolyzed fragments (e.g., benzotriazole and phenylbutenol derivatives) .

Advanced Research Questions

Q. How can computational methods aid in predicting the compound’s bioactivity and binding mechanisms?

  • Methodology : Employ molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). Use DFT calculations (B3LYP/6-31G*) to analyze electron density maps, identifying reactive sites for electrophilic attack or hydrogen bonding .
  • Validation : Correlate computational predictions with in vitro enzymatic assays (IC₅₀ values) to validate inhibitory activity .

Q. What strategies resolve contradictory data in spectroscopic analysis (e.g., NMR vs. X-ray crystallography)?

  • Case Study : If NMR suggests rotational isomerism (e.g., split signals for benzotriazole protons), but X-ray shows a single conformation, conduct variable-temperature NMR (−40°C to 80°C) to observe dynamic equilibria. This clarifies whether discrepancies arise from solution-phase dynamics vs. solid-state rigidity .

Q. How can the compound’s photophysical properties be tailored for applications in fluorescence-based sensing?

  • Methodology : Modify the phenyl or benzotriazole substituents to enhance conjugation. For example, introducing electron-withdrawing groups (NO₂) redshifts emission maxima. Measure quantum yields using integrating sphere-equipped fluorimeters and compare with reference standards (e.g., quinine sulfate) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology : Use chiral HPLC (Chiralpak AD-H column) to monitor enantiomeric excess (ee) during asymmetric synthesis. Optimize catalytic asymmetric conditions (e.g., Jacobsen’s thiourea catalysts) to achieve >95% ee. Note that benzotriazole’s bulkiness may sterically hinder catalysis, requiring tailored ligands .

Notes

  • Avoided references to commercial sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize mechanistic studies, computational modeling, and scalability challenges.
  • Methodological answers integrate multi-technique validation (NMR, XRD, LC-MS) to address data contradictions.

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